1-(Bromomethyl)-1-ethylcyclopentane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15Br |

|---|---|

Molecular Weight |

191.11 g/mol |

IUPAC Name |

1-(bromomethyl)-1-ethylcyclopentane |

InChI |

InChI=1S/C8H15Br/c1-2-8(7-9)5-3-4-6-8/h2-7H2,1H3 |

InChI Key |

RJBUYSIBDMVKBM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCCC1)CBr |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Bromomethyl)-1-ethylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 1-(Bromomethyl)-1-ethylcyclopentane, a valuable intermediate in organic synthesis and medicinal chemistry. This document details two primary synthetic pathways, including step-by-step experimental protocols and expected outcomes. All quantitative data is summarized for clarity, and reaction workflows are visualized using Graphviz diagrams.

Introduction

This compound is a halogenated hydrocarbon with the molecular formula C₈H₁₅Br. Its structure, featuring a cyclopentane ring substituted with both a bromomethyl and an ethyl group on the same carbon, makes it a useful building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and materials. The strategic placement of the reactive bromomethyl group allows for a variety of subsequent chemical transformations. This guide outlines two effective methods for its synthesis: the direct free-radical bromination of 1-ethylcyclopentane and a two-step approach involving the synthesis and subsequent bromination of 1-ethylcyclopentanemethanol.

Synthetic Pathways

Two principal routes for the synthesis of this compound are presented below.

Route A: Free-Radical Bromination of 1-Ethylcyclopentane

This method involves the direct bromination of the methyl group of 1-ethylcyclopentane using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN). This reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile under reflux conditions.[1]

Caption: Synthetic pathway for Route A.

Route B: Synthesis via 1-Ethylcyclopentanemethanol Intermediate

This two-step pathway first involves the synthesis of the alcohol precursor, 1-ethylcyclopentanemethanol, followed by its conversion to the desired alkyl bromide.

Step 1: Synthesis of 1-Ethylcyclopentanemethanol

The alcohol intermediate can be prepared via a Grignard reaction. Ethylmagnesium bromide, formed from bromoethane and magnesium, is reacted with cyclopentanecarbaldehyde.

Step 2: Bromination of 1-Ethylcyclopentanemethanol

The synthesized alcohol is then treated with a brominating agent, such as phosphorus tribromide (PBr₃), to yield this compound. This reaction typically proceeds with inversion of configuration.[2][3]

References

Spectroscopic Characterization of 1-(Bromomethyl)-1-ethylcyclopentane: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(Bromomethyl)-1-ethylcyclopentane. Due to the absence of a complete set of publicly available experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures. Detailed, generalized experimental protocols for obtaining such data are also provided for practical application in a laboratory setting.

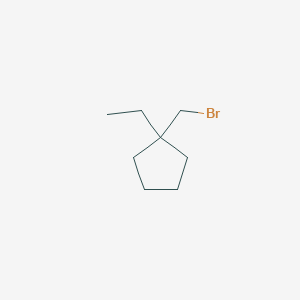

Molecular Structure

This compound possesses the molecular formula C₈H₁₅Br. The structure features a central cyclopentane ring with a quaternary carbon atom substituted with both an ethyl group and a bromomethyl group. This structure dictates the expected spectroscopic signatures.[1]

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the ethyl group, the bromomethyl group, and the cyclopentane ring protons.

Table 1: Predicted ¹H NMR Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂- (Ring) | 1.50 - 1.70 | Multiplet | 8H |

| -CH₂-Br | 3.35 | Singlet | 2H |

| -CH₂-CH₃ | 1.65 | Quartet | 2H |

| -CH₂-CH₃ | 0.85 | Triplet | 3H |

Note: Predictions are based on standard chemical shift values and data from structurally similar compounds. The cyclopentane ring protons are complex and overlap, appearing as a broad multiplet.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.[2][3]

Table 2: Predicted ¹³C NMR Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| Quaternary C | 45-50 |

| -C H₂-Br | 40-45 |

| Ring -C H₂- (adjacent to Cq) | 35-40 |

| Ring -C H₂- | 20-25 |

| -C H₂-CH₃ | 25-30 |

| -CH₂-C H₃ | 8-12 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Data

The IR spectrum of this compound is expected to be dominated by absorptions corresponding to C-H and C-Br bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Description |

| 2960 - 2850 | C-H Stretch | Strong, characteristic of sp³ hybridized C-H bonds in the alkyl groups.[4] |

| 1465 - 1450 | C-H Bend | Methylene (-CH₂-) scissoring.[4] |

| 1380 - 1370 | C-H Bend | Methyl (-CH₃) symmetric bend. |

| 650 - 550 | C-Br Stretch | Medium to strong, indicative of the carbon-bromine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the determination of its elemental composition and structure.

Predicted Mass Spectrometry Data

Electron Ionization (EI) would likely be used for this volatile compound. The presence of bromine is uniquely identifiable due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (50.7% and 49.3%, respectively).

Table 4: Predicted Key m/z Fragments for this compound

| m/z Value | Ion Fragment | Notes |

| 190 / 192 | [C₈H₁₅Br]⁺˙ | Molecular Ion (M⁺) . Appears as a pair of peaks (M⁺ and M+2) of almost equal intensity, confirming the presence of one bromine atom. |

| 111 | [C₈H₁₅]⁺ | Loss of a bromine radical (•Br). |

| 97 | [C₇H₁₃]⁺ | Loss of the bromomethyl group (•CH₂Br). |

| 69 | [C₅H₉]⁺ | Likely fragmentation of the cyclopentyl ring structure. |

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of liquid samples like this compound.

NMR Sample Preparation and Acquisition

-

Sample Preparation : Dissolve 5-25 mg of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[5][6] The solvent often contains a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer : Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is adequate for the instrument's detector, typically around 4-5 cm.[6]

-

Instrumentation : Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

¹H NMR Acquisition :

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

Set acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay). A standard 'quick scan' is often sufficient for a concentrated sample.[7]

-

Acquire the Free Induction Decay (FID) and perform a Fourier transform to obtain the spectrum.

-

-

¹³C NMR Acquisition :

-

Use the same sample and lock/shim settings.

-

Select a ¹³C NMR experiment, typically with broadband proton decoupling.

-

Due to the low natural abundance of ¹³C, a greater number of scans (from hundreds to thousands) and a potentially longer relaxation delay are required to achieve a good signal-to-noise ratio.[2][3]

-

Process the data similarly to the ¹H spectrum.

-

IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Preparation : Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.[8]

-

Sample Application : Place a single drop of the neat liquid sample directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[9]

-

Data Acquisition : Lower the instrument's pressure arm to ensure good contact between the sample and the crystal.[8]

-

Spectrum Collection : Initiate the scan. The instrument will pass an IR beam through the crystal, which interacts with the sample at the surface. The resulting spectrum of absorbance or transmittance versus wavenumber is recorded, typically over the range of 4000 to 400 cm⁻¹.[10]

-

Cleaning : After analysis, thoroughly clean the sample from the ATR crystal using an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.[9]

Mass Spectrometry (GC-MS)

-

Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

Instrumentation Setup (Gas Chromatography) :

-

Install an appropriate capillary column (e.g., a non-polar DB-5ms) in the gas chromatograph.

-

Set the oven temperature program. A typical program might start at 60°C, hold for 2 minutes, then ramp at 10°C/min up to 300°C.[11]

-

Set the injector temperature (e.g., 250°C) and use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).[11]

-

-

Instrumentation Setup (Mass Spectrometry) :

-

Set the ion source temperature (e.g., 230°C) and transfer line temperature (e.g., 280°C).

-

Select the ionization mode, typically electron ionization (EI) at 70 eV.[11]

-

Set the mass analyzer to scan over a relevant m/z range (e.g., 40-400 amu).

-

-

Injection and Acquisition : Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. The compound will be vaporized, separated from the solvent and any impurities on the column, and then enter the mass spectrometer to be ionized, fragmented, and detected.

-

Data Analysis : Analyze the resulting total ion chromatogram (TIC) to find the peak corresponding to the compound. Examine the mass spectrum of that peak to determine the molecular ion and fragmentation pattern.

Visualized Workflows and Relationships

To better illustrate the interplay of these techniques, the following diagrams outline the logical connections and a typical experimental workflow.

Caption: Logical relationship between spectroscopic methods.

Caption: General workflow for spectroscopic characterization.

References

- 1. Buy this compound (EVT-12445291) [evitachem.com]

- 2. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. scribd.com [scribd.com]

- 8. emeraldcloudlab.com [emeraldcloudlab.com]

- 9. researchgate.net [researchgate.net]

- 10. ursinus.edu [ursinus.edu]

- 11. 4.8. Determination of Volatile Organic Compounds (VOCs) Using Gas Chromatography-Mass Spectroscopy (GC/MS) [bio-protocol.org]

Steric Hindrance Effects in 1-(Bromomethyl)-1-ethylcyclopentane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Bromomethyl)-1-ethylcyclopentane is a primary alkyl halide characterized by significant steric hindrance at the α- and β-carbon positions, classifying it as a neopentyl-like substrate. This steric congestion profoundly influences its reactivity, rendering it largely unreactive towards bimolecular substitution (SN2) reactions. Instead, its reactivity is dominated by unimolecular pathways (SN1 and E1) that proceed through a carbocation intermediate, which is prone to rearrangement to a more stable tertiary carbocation. This guide provides a comprehensive analysis of the steric effects governing the reaction pathways of this compound, including detailed experimental protocols, comparative quantitative data from analogous systems, and visualizations of key reaction mechanisms.

Introduction to Steric Hindrance in Neopentyl-like Systems

Steric hindrance is a critical factor in determining the rates and mechanisms of chemical reactions. It arises from the spatial arrangement of atoms within a molecule, where bulky groups can impede the approach of reactants to a reaction center. In the case of this compound, the electrophilic carbon of the bromomethyl group is attached to a quaternary carbon atom which is part of a cyclopentane ring and also bears an ethyl group. This arrangement creates a sterically congested environment, analogous to that of neopentyl bromide.

This significant steric bulk has profound implications for its reactivity in nucleophilic substitution and elimination reactions.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the radical bromination of 1-ethylcyclopentane using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as benzoyl peroxide.[1]

Experimental Protocol: Synthesis via Radical Bromination

Materials:

-

1-ethylcyclopentane

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide

-

Carbon tetrachloride (CCl4)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Reflux apparatus

-

Separatory funnel

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-ethylcyclopentane in carbon tetrachloride.

-

Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the flask.

-

Heat the mixture to reflux and maintain the temperature for the duration of the reaction, monitoring the reaction progress by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent using a rotary evaporator to yield the crude this compound.

-

Purify the product by fractional distillation under reduced pressure.

Reactivity in Nucleophilic Substitution Reactions

The steric hindrance in this compound is the dominant factor governing its behavior in nucleophilic substitution reactions.

SN2 Reactions: A Sterically Hindered Pathway

The SN2 (bimolecular nucleophilic substitution) reaction mechanism involves a backside attack of the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry. In this compound, the bulky ethyl group and the cyclopentane ring effectively block this backside approach.

This steric impediment leads to a dramatic decrease in the rate of SN2 reactions. For comparison, neopentyl bromide reacts approximately 100,000 times slower than ethyl bromide in SN2 reactions.[2] For practical purposes, SN2 reactions on this compound are considered to be extremely slow or non-existent.

SN1 Reactions: Carbocation Rearrangement

The SN1 (unimolecular nucleophilic substitution) mechanism proceeds through a carbocation intermediate. While this compound is a primary alkyl halide, and primary carbocations are generally unstable, the steric hindrance that disfavors the SN2 pathway can allow for the SN1 pathway to become competitive under appropriate conditions (polar protic solvent, weak nucleophile).

The initial formation of the primary carbocation is the rate-determining step. This unstable intermediate rapidly undergoes a 1,2-alkyl shift (a type of Wagner-Meerwein rearrangement) to form a more stable tertiary carbocation. The nucleophile then attacks this rearranged carbocation to give the final substitution product.

Reactivity in Elimination Reactions

Elimination reactions of this compound can proceed via either an E1 (unimolecular) or E2 (bimolecular) mechanism, depending on the reaction conditions.

E1 Reactions: A Consequence of the SN1 Pathway

The E1 reaction pathway shares the same rate-determining step and carbocation intermediate as the SN1 pathway. Therefore, E1 reactions are always in competition with SN1 reactions. After the formation of the rearranged tertiary carbocation, a weak base (often the solvent) can abstract a proton from an adjacent carbon to form an alkene.

E2 Reactions: The Role of a Strong, Sterically Hindered Base

The E2 reaction is a concerted, one-step process that requires a strong base. For an E2 reaction to occur, the hydrogen to be abstracted and the leaving group must be in an anti-periplanar conformation. Due to the significant steric hindrance around the α- and β-carbons of this compound, a strong, but small, nucleophilic base might still favor substitution-like pathways or react slowly. To promote the E2 pathway and minimize the competing SN2 reaction (which is already highly disfavored), a strong, sterically hindered, non-nucleophilic base such as potassium tert-butoxide is typically used.

Competition Between Reaction Pathways

The choice of reaction conditions is crucial in determining the predominant reaction pathway for this compound. The table below summarizes the expected outcomes based on the nature of the nucleophile/base and the solvent.

| Reaction Conditions | Predominant Pathway(s) | Expected Product(s) |

| Strong Nucleophile, Aprotic Solvent | SN2 (extremely slow) | Minimal to no substitution product. |

| Weak Nucleophile, Protic Solvent | SN1 / E1 | Mixture of rearranged substitution and elimination products. |

| Strong, Non-hindered Base | E2 / SN2 (slow) | Mixture of elimination and minimal substitution products. |

| Strong, Hindered Base | E2 | Primarily elimination product. |

Spectroscopic Characterization (Predicted)

1H NMR Spectroscopy

The 1H NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), methylene protons of the cyclopentane ring (complex multiplets), and the bromomethyl group (a singlet). The chemical shift of the bromomethyl protons would likely be in the range of 3.3-3.6 ppm.

13C NMR Spectroscopy

The 13C NMR spectrum would show distinct signals for the quaternary carbon, the carbons of the cyclopentane ring, the ethyl group carbons, and the bromomethyl carbon. The carbon of the bromomethyl group is expected to appear in the range of 35-45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by C-H stretching and bending vibrations. The key feature would be the C-Br stretching vibration, which is expected to appear in the fingerprint region, typically between 500 and 600 cm-1.

Conclusion

The reactivity of this compound is a classic example of the profound influence of steric hindrance in organic reactions. Its neopentyl-like structure effectively shuts down the SN2 pathway, making unimolecular reactions (SN1 and E1) that proceed through a rearranged carbocation the dominant pathways under appropriate conditions. The E2 pathway can be favored by using a strong, sterically hindered base. A thorough understanding of these competing reaction mechanisms is essential for researchers and drug development professionals in designing synthetic routes and predicting product outcomes for sterically congested molecules.

References

Technical Guide on the Stability and Storage of 1-(Bromomethyl)-1-ethylcyclopentane

This technical guide provides an overview of the stability and recommended storage conditions for 1-(Bromomethyl)-1-ethylcyclopentane, a key intermediate in various synthetic applications. The information is intended for researchers, scientists, and professionals in drug development and material science.

Chemical Properties and Reactivity Overview

This compound is a halogenated hydrocarbon with the molecular formula C₈H₁₅Br. Its structure, featuring a tertiary carbon attached to a bromomethyl group, renders it a versatile synthetic building block. However, this structural feature also dictates its reactivity and stability profile. The compound is highly reactive, primarily due to the presence of the bromine atom, which is a good leaving group in nucleophilic substitution reactions.[1] It is also susceptible to elimination reactions under basic conditions.

General Reactivity:

-

Nucleophilic Substitution: The bromine atom can be readily displaced by a wide range of nucleophiles.

-

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.[1]

-

Sensitivity: It is reported to be sensitive to moisture and light.[1]

Stability Profile

While specific quantitative stability data is not extensively documented in publicly available literature, the following qualitative stability information has been established:

Table 1: Summary of Stability Characteristics for this compound

| Parameter | Stability Information | Source |

| General Stability | Stable under standard laboratory conditions. | [1] |

| Light Sensitivity | Sensitive to light; exposure may lead to degradation. | [1] |

| Moisture Sensitivity | Sensitive to moisture; hydrolysis can occur. | [1] |

| Thermal Stability | While specific data is unavailable, storage at elevated temperatures is not recommended due to its reactivity. | General chemical knowledge |

| Incompatible Materials | Strong oxidizing agents, strong bases. | General chemical knowledge for bromoalkanes |

Recommended Storage Conditions

To ensure the integrity and longevity of this compound, the following storage conditions are recommended. These are based on general best practices for reactive alkyl halides.

Table 2: Recommended Storage Protocols for this compound

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage. | To minimize decomposition and evaporative loss. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent degradation from atmospheric moisture and oxygen. |

| Container | Use a tightly sealed, amber glass container. | To protect from light and prevent moisture ingress. |

| Location | Store in a well-ventilated area away from incompatible materials and sources of ignition. | Safety precaution due to potential flammability and reactivity. |

Logical Workflow for Ensuring Stability

The following diagram illustrates the key considerations and their relationships for maintaining the stability of this compound during storage.

Caption: Relationship between storage conditions and stability of this compound.

Experimental Protocols (General Guidance)

-

Forced Degradation Studies:

-

Expose the compound to various stress conditions, including heat, humidity, light (UV and visible), and oxidizing agents.

-

Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry), to monitor the degradation of the parent compound and the formation of degradation products.

-

-

Long-Term Stability Studies:

-

Store the compound under the recommended storage conditions (e.g., 2-8 °C, protected from light and moisture) for an extended period.

-

At specified time points, analyze samples using a validated analytical method to determine the purity and assess for any degradation.

-

Note: The development of a stability-indicating method would require the separation of the parent compound from any potential degradation products.

This guide summarizes the currently available information on the stability and storage of this compound. For critical applications, it is recommended that users perform their own stability assessments under their specific laboratory and storage conditions.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(Bromomethyl)-1-ethylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-(Bromomethyl)-1-ethylcyclopentane, a halogenated hydrocarbon with applications in organic synthesis and medicinal chemistry. This document summarizes its structural data, details a common experimental protocol for its synthesis, and outlines its primary reaction pathways.

Core Physical and Structural Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₅Br | [1][2] |

| Molecular Weight | 191.11 g/mol | [1] |

| CAS Number | 1497098-68-6 | [1][2] |

| Appearance | Colorless liquid | [1] |

| Canonical SMILES | CCC1(CCCC1)CBr | [2] |

| InChI Key | RJBUYSIBDMVKBM-UHFFFAOYSA-N | [2] |

Experimental Protocols

A prevalent method for the synthesis of this compound is the free-radical bromination of 1-ethylcyclopentane.[1]

Synthesis of this compound via Free-Radical Bromination

Objective: To synthesize this compound from 1-ethylcyclopentane.

Reagents:

-

1-Ethylcyclopentane

-

N-Bromosuccinimide (NBS)[1]

-

Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide)[1]

-

Anhydrous solvent (e.g., Carbon Tetrachloride - CCl₄ or Benzene)

-

Inert gas (e.g., Nitrogen or Argon)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Set up a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.

-

Dissolve 1-ethylcyclopentane in the anhydrous solvent within the flask.

-

Add N-Bromosuccinimide (NBS) and a catalytic amount of the radical initiator to the solution.

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction is typically initiated by light or heat.

-

Monitor the reaction progress using a suitable technique (e.g., TLC or GC). The reaction is complete when the denser NBS is consumed and succinimide floats at the top.

-

After completion, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter to remove the drying agent and concentrate the solution using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain this compound.

Chemical Reactivity and Signaling Pathways

This compound is a versatile intermediate in organic synthesis, primarily undergoing nucleophilic substitution and elimination reactions.[1] The presence of the bromine atom, a good leaving group, facilitates these transformations.

Nucleophilic Substitution Reactions

In these reactions, a nucleophile replaces the bromide ion. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the nucleophile, solvent, and reaction conditions.

Caption: General pathway for nucleophilic substitution reactions.

Elimination Reactions

In the presence of a strong base, this compound can undergo an elimination reaction to form an alkene. These reactions typically follow an E1 or E2 mechanism.

Caption: General pathway for elimination reactions.

Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow from synthesis to characterization and subsequent reaction of this compound.

References

Systematic IUPAC Nomenclature: A Guide to Naming 1-(Bromomethyl)-1-ethylcyclopentane

This technical guide provides a detailed breakdown of the systematic process for determining the International Union of Pure and Applied Chemistry (IUPAC) name for the substituted cycloalkane, 1-(Bromomethyl)-1-ethylcyclopentane. The methodology adheres to the established rules for organic nomenclature, ensuring a logical and unambiguous identification of the chemical structure. This process is fundamental for researchers, scientists, and professionals in drug development for clear communication and documentation in chemical synthesis and analysis.

Methodology: The Rules of IUPAC Nomenclature

The assignment of an IUPAC name is a systematic process that involves the sequential application of established rules. The protocol for naming a substituted cycloalkane, such as the target compound, involves identifying the core structure, its substituents, and the correct numbering and ordering of these components.

Experimental Protocol for Name Derivation:

-

Identification of the Parent Cycloalkane: The primary step is to identify the core cyclic hydrocarbon structure. The molecule contains a five-membered ring of carbon atoms, which is identified as cyclopentane .[1] This ring serves as the parent name because the number of carbons in the ring is greater than in any single acyclic substituent attached to it.[2][3]

-

Identification and Naming of Substituents: All non-ring groups attached to the parent cycloalkane are identified as substituents.

-

One substituent is a two-carbon alkyl chain (-CH₂CH₃), named ethyl .

-

The second substituent is a methyl group on which one hydrogen has been replaced by a bromine atom (-CH₂Br). This is a complex substituent named bromomethyl .

-

-

Numbering of the Parent Ring: The carbon atoms of the cycloalkane ring must be numbered to assign locants to the substituents. Numbering begins at a substituted carbon and proceeds in a direction that assigns the lowest possible numbers to the substituents.[1][4] In this case, both the ethyl and bromomethyl groups are attached to the same carbon atom. Therefore, this carbon is assigned the locant 1 . Since there are no other substituents, further numbering is not required to determine the name.

-

Alphabetical Ordering of Substituents: The identified substituents are arranged in alphabetical order.[4][5]

-

B romomethyl

-

E thyl According to IUPAC rules, "bromomethyl" precedes "ethyl" alphabetically.

-

-

Assembly of the Final IUPAC Name: The complete name is constructed by combining the components in the following order: (Locant)-(Substituent 1)-(Locant)-(Substituent 2)(Parent Name).

-

The alphabetically precedent substituent, bromomethyl, is placed first with its locant: 1-(Bromomethyl) . Parentheses are used to enclose the name of this complex substituent.

-

The next substituent, ethyl, follows with its locant: 1-ethyl .

-

The parent name is appended: cyclopentane .

-

This sequential protocol yields the unambiguous and correct IUPAC name: This compound .[6]

Data Presentation: Summary of Nomenclature Components

The components derived from the systematic analysis of the molecule are summarized below for clarity.

| Component | Identification | Rationale |

| Parent Structure | cyclopentane | The molecule is based on a five-carbon cyclic alkane.[1] |

| Substituent 1 | (Bromomethyl) | A one-carbon chain with a bromine atom attached. |

| Substituent 2 | ethyl | A two-carbon alkyl group. |

| Locants | 1, 1 | Both substituents are on the same carbon, which is assigned the lowest possible number.[4] |

| Alphabetical Order | Bromomethyl, Ethyl | Substituents are listed alphabetically ("B" before "E") to determine the final name structure.[7] |

Visualization of the Naming Workflow

The logical workflow for deriving the IUPAC name is visualized in the following diagram. This illustrates the decision-making process from initial structural analysis to the final assembled name, adhering to IUPAC conventions.

Caption: Logical workflow for IUPAC name derivation.

References

- 1. fiveable.me [fiveable.me]

- 2. Substituted Cycloalkanes [chem.ucalgary.ca]

- 3. 4.1 Naming Cycloalkanes - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Buy this compound (EVT-12445291) [evitachem.com]

- 7. IUPAC Nomenclature Rules for Cycloalkanes | QUÍMICA ORGÁNICA [quimicaorganica.net]

Methodological & Application

Applications of 1-(Bromomethyl)-1-ethylcyclopentane in Organic Synthesis

Application Note

Introduction

1-(Bromomethyl)-1-ethylcyclopentane is a versatile halogenated hydrocarbon intermediate with significant applications in organic synthesis, particularly in the construction of complex molecular architectures. Its structure, featuring a neopentyl-like bromide, makes it an excellent substrate for a variety of nucleophilic substitution and organometallic reactions. This document outlines key applications and provides detailed protocols for its use in the synthesis of spirocycles and in Wittig reactions, highlighting its utility for researchers, scientists, and professionals in drug development.

The presence of the ethyl group on the same carbon as the bromomethyl moiety provides steric hindrance that can influence reaction pathways and product distributions. This unique structural feature is valuable in medicinal chemistry for the synthesis of novel scaffolds with potential therapeutic applications.

Key Synthetic Applications

This compound is primarily utilized in the following synthetic transformations:

-

Nucleophilic Substitution Reactions: The bromide is readily displaced by a wide range of nucleophiles, including carbanions, amines, azides, and hydroxides, to introduce the 1-ethylcyclopentylmethyl moiety into various molecules. A prominent application is in the alkylation of active methylene compounds, such as diethyl malonate, leading to the formation of precursors for spirocyclic compounds.

-

Formation of Grignard Reagents: It reacts with magnesium metal to form the corresponding Grignard reagent, 1-ethylcyclopentylmethylmagnesium bromide. This organometallic reagent serves as a potent nucleophile for addition to carbonyl compounds and other electrophiles, enabling the construction of more complex carbon skeletons.

-

Preparation of Phosphonium Salts for Wittig Reactions: Reaction with triphenylphosphine yields a phosphonium salt, which can be converted to the corresponding ylide. This ylide is a key intermediate in the Wittig reaction for the synthesis of alkenes from aldehydes and ketones.

Application 1: Synthesis of Spiro[4.4]nonane Precursors via Malonic Ester Synthesis

The alkylation of diethyl malonate with this compound is a key step in the synthesis of precursors for spiro[4.4]nonane derivatives. Spirocycles are of significant interest in medicinal chemistry due to their rigid three-dimensional structures.

Experimental Protocol: Synthesis of Diethyl 2-(1-ethylcyclopentylmethyl)malonate

Reaction Scheme:

Materials:

-

This compound

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 2.3 g (100 mmol) of sodium metal to 50 mL of absolute ethanol. Stir the mixture until all the sodium has dissolved.

-

Addition of Diethyl Malonate: To the sodium ethoxide solution, add 16.0 g (100 mmol) of diethyl malonate dropwise at room temperature with vigorous stirring.

-

Alkylation: Add 19.1 g (100 mmol) of this compound dropwise to the reaction mixture. Heat the mixture to reflux and maintain for 6 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of water and extract with diethyl ether (3 x 50 mL).

-

Purification: Wash the combined organic layers with brine (2 x 30 mL), dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Quantitative Data:

| Reactant | Molar Equiv. | Molecular Weight ( g/mol ) | Amount | Yield (%) |

| This compound | 1.0 | 191.11 | 19.1 g | - |

| Diethyl malonate | 1.0 | 160.17 | 16.0 g | - |

| Sodium | 1.0 | 22.99 | 2.3 g | - |

| Diethyl 2-(1-ethylcyclopentylmethyl)malonate | - | 270.38 | Expected: 27.0 g | ~75-85 |

Note: The yield is an estimated range based on typical malonic ester syntheses and may vary depending on experimental conditions.

Logical Workflow for Malonic Ester Synthesis

Caption: Workflow for the synthesis of a spiro[4.4]nonane precursor.

Application 2: Alkene Synthesis via Wittig Reaction

This compound can be converted into its corresponding phosphonium salt, which is a precursor to the Wittig reagent. This reagent is instrumental in converting aldehydes and ketones into alkenes, a fundamental transformation in organic synthesis.

Experimental Protocol: Synthesis of (1-Ethylcyclopentylmethyl)triphenylphosphonium Bromide and Subsequent Wittig Reaction with Benzaldehyde

Part A: Synthesis of (1-Ethylcyclopentylmethyl)triphenylphosphonium Bromide

Reaction Scheme:

Materials:

-

This compound

-

Triphenylphosphine (PPh3)

-

Toluene, anhydrous

-

Diethyl ether

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 19.1 g (100 mmol) of this compound and 26.2 g (100 mmol) of triphenylphosphine in 100 mL of anhydrous toluene.

-

Reaction: Heat the mixture to reflux for 24 hours. A white precipitate will form.

-

Isolation: Cool the reaction mixture to room temperature and filter the white solid. Wash the solid with cold diethyl ether (2 x 30 mL) and dry under vacuum.

Quantitative Data:

| Reactant | Molar Equiv. | Molecular Weight ( g/mol ) | Amount | Yield (%) |

| This compound | 1.0 | 191.11 | 19.1 g | - |

| Triphenylphosphine | 1.0 | 262.29 | 26.2 g | - |

| (1-Ethylcyclopentylmethyl)triphenylphosphonium Bromide | - | 453.40 | Expected: 45.3 g | ~90-95 |

Note: The yield is an estimated range based on typical phosphonium salt formations.

Part B: Wittig Reaction with Benzaldehyde

Reaction Scheme:

Materials:

-

(1-Ethylcyclopentylmethyl)triphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Benzaldehyde

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Ylide Formation: Suspend 45.3 g (100 mmol) of the phosphonium salt in 200 mL of anhydrous THF in a flame-dried, three-necked flask under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath. Add 40 mL (100 mmol) of 2.5 M n-BuLi in hexanes dropwise with stirring. The solution should turn a deep red or orange color, indicating the formation of the ylide.

-

Reaction with Aldehyde: After stirring for 1 hour at 0 °C, add 10.6 g (100 mmol) of benzaldehyde dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up: Quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride. Extract the mixture with diethyl ether (3 x 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure. The crude product, containing the desired alkene and triphenylphosphine oxide, can be purified by column chromatography on silica gel.

Quantitative Data:

| Reactant | Molar Equiv. | Molecular Weight ( g/mol ) | Amount | Yield (%) |

| Phosphonium Salt | 1.0 | 453.40 | 45.3 g | - |

| n-Butyllithium | 1.0 | 64.06 | 40 mL (2.5 M) | - |

| Benzaldehyde | 1.0 | 106.12 | 10.6 g | - |

| 1-Ethyl-1-(2-phenylethenyl)cyclopentane | - | 200.32 | Expected: 20.0 g | ~70-80 |

Note: The yield is an estimated range and is highly dependent on the purity of reagents and anhydrous conditions.

Wittig Reaction Experimental Workflow

Caption: Workflow for the Wittig reaction to synthesize an alkene.

Safety Precautions

-

Handle all reagents and solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Sodium metal and n-butyllithium are highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.

-

Organic solvents are flammable. Avoid open flames and sources of ignition.

Application Notes and Protocols for 1-(Bromomethyl)-1-ethylcyclopentane as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(bromomethyl)-1-ethylcyclopentane as a versatile alkylating agent for the introduction of the 1-ethylcyclopentylmethyl moiety into a variety of organic molecules. This reagent is particularly valuable in medicinal chemistry and drug development for the synthesis of novel therapeutic agents and complex molecular scaffolds.[1]

Introduction

This compound is a halogenated hydrocarbon featuring a sterically hindered neopentyl-like structure.[1] This structural characteristic influences its reactivity, primarily favoring S(_N)2-type nucleophilic substitution reactions while minimizing competing elimination reactions. The cyclopentyl moiety offers a desirable lipophilic scaffold often sought in drug design to enhance membrane permeability and target engagement.

Key Features:

-

Versatile Alkylating Agent: Reacts with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions.

-

Introduction of a Lipophilic Moiety: The 1-ethylcyclopentylmethyl group can favorably modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

-

Stable and Reactive: Offers a good balance of stability for storage and sufficient reactivity for synthetic transformations.

Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₅Br |

| Molecular Weight | 191.11 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not extensively documented, but expected to be in the range of 180-200 °C |

| Solubility | Soluble in common organic solvents (e.g., THF, DMF, CH₂Cl₂, Acetone) |

Applications in Organic Synthesis and Drug Development

This compound serves as a key building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). Its primary application lies in the formation of new carbon-heteroatom and carbon-carbon bonds through nucleophilic substitution.

Alkylation of N-Nucleophiles (Amines and Amides)

The reaction of this compound with primary and secondary amines or amides provides a straightforward method for the synthesis of N-alkylated derivatives. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the HBr byproduct.

Alkylation of O-Nucleophiles (Phenols and Alcohols)

Phenoxides and alkoxides readily react with this compound to form the corresponding ethers. This Williamson ether synthesis is a fundamental transformation in organic chemistry and is widely used in the synthesis of analogs of natural products and drug candidates.

Alkylation of S-Nucleophiles (Thiols)

The formation of thioethers is efficiently achieved by the reaction of thiols with this compound. Thioethers are important functionalities in many biologically active molecules and can serve as key intermediates for further synthetic manipulations.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and scales. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

General Protocol for N-Alkylation of a Primary Amine

This protocol describes the mono-alkylation of a primary amine. To favor mono-alkylation, the amine can be used in excess.

Diagram of the Experimental Workflow for N-Alkylation:

Caption: Workflow for the N-alkylation of a primary amine.

Materials:

-

Primary amine (1.0 eq)

-

This compound (1.0-1.2 eq)

-

Non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0-3.0 eq)

-

Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)

-

Anhydrous Na₂SO₄ or MgSO₄

-

Solvents for extraction and column chromatography

Procedure:

-

To a solution of the primary amine in the chosen solvent, add the base.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add this compound dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aniline | K₂CO₃ | DMF | 80 | 12 | 75-85 |

| Benzylamine | Cs₂CO₃ | Acetonitrile | 60 | 8 | 80-90 |

| Morpholine | DIPEA | CH₂Cl₂ | RT | 24 | 70-80 |

General Protocol for O-Alkylation of a Phenol

This protocol describes the Williamson ether synthesis using a phenol as the nucleophile.

Diagram of the Signaling Pathway for O-Alkylation:

Caption: Reaction pathway for the O-alkylation of a phenol.

Materials:

-

Phenol (1.0 eq)

-

This compound (1.1 eq)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 1.5 eq)

-

Anhydrous polar aprotic solvent (e.g., Acetone, DMF)

-

Anhydrous Na₂SO₄ or MgSO₄

-

Solvents for extraction and column chromatography

Procedure:

-

To a solution of the phenol in the chosen solvent, add the base.

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound to the reaction mixture.

-

Heat the reaction to reflux and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

| Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenol | K₂CO₃ | Acetone | Reflux | 16 | 85-95 |

| 4-Methoxyphenol | Cs₂CO₃ | DMF | 60 | 6 | 90-98 |

| 2-Naphthol | K₂CO₃ | DMF | 80 | 12 | 80-90 |

General Protocol for S-Alkylation of a Thiol

This protocol describes the synthesis of a thioether from a thiol.

Materials:

-

Thiol (1.0 eq)

-

This compound (1.0 eq)

-

Base (e.g., Et₃N, DIPEA, 1.2 eq)

-

Anhydrous solvent (e.g., THF, CH₂Cl₂)

-

Anhydrous Na₂SO₄ or MgSO₄

-

Solvents for extraction and column chromatography

Procedure:

-

Dissolve the thiol and the base in the chosen solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Add this compound dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

| Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Thiophenol | Et₃N | THF | RT | 4 | 90-98 |

| Benzyl mercaptan | DIPEA | CH₂Cl₂ | RT | 6 | 88-95 |

| Cysteine derivative | K₂CO₃ | DMF | 50 | 8 | 70-80 |

Safety Information

This compound is expected to be a flammable liquid and an irritant. Handle with care in a well-ventilated fume hood, avoiding contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound is a valuable and versatile reagent for the introduction of the 1-ethylcyclopentylmethyl group into organic molecules. The protocols provided herein offer a starting point for the development of synthetic routes towards novel compounds in the fields of medicinal chemistry and materials science. The predictable reactivity and the desirable properties of the incorporated moiety make it an attractive tool for researchers and drug development professionals.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with 1-(Bromomethyl)-1-ethylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Bromomethyl)-1-ethylcyclopentane is a sterically hindered primary alkyl halide. Its structure, featuring a quaternary carbon adjacent to the methylene bromide, presents significant challenges for classical bimolecular nucleophilic substitution (SN2) reactions. This steric hindrance drastically reduces reactivity compared to unhindered primary alkyl halides. Consequently, successful nucleophilic substitution on this substrate necessitates carefully chosen, often forcing, reaction conditions to achieve reasonable yields and reaction rates.

These application notes provide an overview of the mechanistic considerations and detailed protocols for performing nucleophilic substitution reactions on this compound with a variety of common nucleophiles. The information is intended to guide researchers in developing synthetic routes for novel molecules in pharmaceutical and materials science research.

Mechanistic Considerations

The primary challenge in reactions involving this compound is the significant steric bulk around the electrophilic carbon.

-

SN2 Pathway: The direct backside attack required for an SN2 mechanism is severely impeded by the ethyl group and the cyclopentane ring on the adjacent carbon. For practical purposes, these reactions are extremely slow under standard conditions. To facilitate the SN2 pathway, polar aprotic solvents such as DMSO or DMF are recommended to enhance the reactivity of the nucleophile. Elevated temperatures are also typically required to overcome the high activation energy.

-

SN1 Pathway: The formation of a primary carbocation, which would be the initial intermediate in an SN1 reaction, is highly unfavorable. While rearrangement to a more stable tertiary carbocation is possible, this often leads to a mixture of products and is not a reliable pathway for obtaining the desired direct substitution product in high yield.

-

Elimination (E2) Pathway: With strongly basic nucleophiles, such as alkoxides, the E2 elimination pathway can be a significant competing reaction, leading to the formation of an alkene. The choice of a less basic nucleophile or careful control of reaction conditions can help to minimize this side reaction.

The following diagram illustrates the general workflow for a nucleophilic substitution reaction with this substrate.

Caption: General workflow for nucleophilic substitution on this compound.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the nucleophilic substitution on sterically hindered primary bromides like this compound. These values are based on analogous reactions with neopentyl bromide and should be considered as starting points for optimization.

| Nucleophile | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Approx. Yield (%) | Product |

| Azide | Sodium Azide (NaN₃) | DMSO | 80 - 100 | 12 - 24 | 70 - 85 | 1-(Azidomethyl)-1-ethylcyclopentane |

| Cyanide | Potassium Cyanide (KCN) | DMF | 100 - 120 | 24 - 48 | 50 - 65 | 1-(Cyanomethyl)-1-ethylcyclopentane |

| Thiophenoxide | Sodium Thiophenoxide (NaSPh) | DMF | 80 - 100 | 8 - 16 | 60 - 75 | 1-Ethyl-1-((phenylthio)methyl)cyclopentane |

| Ethoxide | Sodium Ethoxide (NaOEt) | Ethanol | 78 (reflux) | 48 - 72 | 20 - 35* | 1-(Ethoxymethyl)-1-ethylcyclopentane |

*Yields for alkoxide substitutions are often lower due to competing elimination reactions.

Experimental Protocols

Note: These protocols are adapted from established procedures for sterically hindered alkyl halides. Reaction times and temperatures may require optimization for this compound. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

Protocol 1: Synthesis of 1-(Azidomethyl)-1-ethylcyclopentane

This protocol describes the substitution of the bromide with an azide nucleophile, a reaction that generally proceeds in good yield due to the high nucleophilicity and low basicity of the azide ion.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Deionized water

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Add anhydrous DMSO to dissolve the substrate.

-

Add sodium azide (1.5 eq) to the stirred solution.

-

Heat the reaction mixture to 90 °C and maintain for 18 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Slowly pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with diethyl ether (3 x volume of DMSO).

-

Combine the organic layers and wash with brine (2 x volume of DMSO).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of 1-(Cyanomethyl)-1-ethylcyclopentane

This protocol outlines the synthesis of the corresponding nitrile. Cyanide is a potent nucleophile, but higher temperatures are often required for sterically hindered substrates.

Materials:

-

This compound

-

Potassium cyanide (KCN)

-

Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a three-neck round-bottom flask fitted with a mechanical stirrer, reflux condenser, and a thermometer, add this compound (1.0 eq).

-

Add anhydrous DMF to dissolve the substrate.

-

Carefully add potassium cyanide (1.5 eq). Caution: KCN is highly toxic.

-

Heat the mixture to 110 °C and stir vigorously for 36 hours.

-

Cool the reaction to room temperature and pour it into a mixture of water and ice.

-

Extract the product with ethyl acetate (3 x volume of DMF).

-

Combine the organic extracts and wash thoroughly with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by vacuum distillation.

Protocol 3: Williamson Ether Synthesis of 1-(Ethoxymethyl)-1-ethylcyclopentane

This protocol describes the formation of an ether via the Williamson ether synthesis. With a hindered substrate like this compound, the competing E2 elimination reaction is a significant concern.

Materials:

-

This compound

-

Sodium ethoxide (NaOEt)

-

Ethanol, absolute

-

Deionized water

-

Dichloromethane

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask containing absolute ethanol, add sodium ethoxide (2.0 eq) and stir until dissolved.

-

Add this compound (1.0 eq) to the solution.

-

Heat the reaction mixture to reflux (approx. 78 °C) for 60 hours.

-

After cooling, quench the reaction by carefully adding deionized water.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3x).

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to obtain the crude product.

-

Purify by column chromatography on silica gel, expecting a modest yield of the desired ether along with elimination byproducts.

The following diagram illustrates the logical relationship between substrate hindrance and the choice of reaction conditions for a successful SN2 reaction.

Caption: Strategy for overcoming steric hindrance in SN2 reactions.

Application Notes and Protocols: 1-(Bromomethyl)-1-ethylcyclopentane in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Bromomethyl)-1-ethylcyclopentane is a versatile saturated carbocyclic building block in medicinal chemistry. Its sterically hindered cyclopentyl core can impart favorable physicochemical properties such as increased lipophilicity and metabolic stability to drug candidates. This document provides detailed protocols for the synthetic application of this compound in the preparation of a potential therapeutic agent and outlines a representative biological screening workflow. While specific examples of its inclusion in late-stage clinical candidates are not prevalent in publicly accessible literature, its utility as a synthetic intermediate is clear. This document will, therefore, utilize a representative synthetic scheme and bioassay protocol to illustrate its potential application in pharmaceutical research.

Introduction

In the landscape of drug discovery, the exploration of novel chemical space is paramount. Saturated carbocyclic moieties are of significant interest as they can enhance the three-dimensional character of drug candidates, potentially leading to improved potency and selectivity, as well as more desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This compound serves as a valuable reagent for introducing a 1-ethylcyclopentylmethyl scaffold into a target molecule. The primary mode of reaction for this alkyl bromide is through nucleophilic substitution, where the bromine atom acts as a good leaving group.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for designing synthetic reactions and for understanding the potential contribution of the 1-ethylcyclopentylmethyl moiety to the overall properties of a final drug compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅Br | |

| Molecular Weight | 191.11 g/mol | PubChem |

| Appearance | Typically a colorless liquid | |

| Boiling Point | Data varies based on purity | |

| Reactivity | Highly reactive in substitution reactions | |

| Stability | Stable under standard lab conditions, but sensitive to moisture and light |

Application: Synthesis of a Hypothetical Kinase Inhibitor

To illustrate the utility of this compound, a synthetic protocol for the preparation of a hypothetical kinase inhibitor, "Compound X," is provided. In this example, the 1-ethylcyclopentylmethyl group is appended to a pyrazolo[3,4-d]pyrimidine core, a common scaffold in kinase inhibitors, via an N-alkylation reaction.

Synthetic Workflow

The following diagram outlines the synthetic workflow for the preparation of "Compound X" starting from 4-amino-1H-pyrazolo[3,4-d]pyrimidine and this compound.

Caption: Synthetic workflow for the preparation of "Compound X".

Experimental Protocol: Synthesis of "Compound X"

Materials:

-

4-Amino-1H-pyrazolo[3,4-d]pyrimidine

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Argon or Nitrogen gas supply

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-amino-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq).

-

Add anhydrous DMF to dissolve the starting material.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add this compound (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield "Compound X".

Biological Evaluation: Kinase Inhibition Assay

The following is a representative protocol for evaluating the inhibitory activity of "Compound X" against a target kinase.

Experimental Workflow for Kinase Assay

The diagram below illustrates the workflow for determining the in vitro kinase inhibitory activity of "Compound X".

Caption: Workflow for the in vitro kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay

Materials:

-

"Compound X"

-

Target Kinase

-

Kinase substrate (e.g., a specific peptide)

-

Adenosine triphosphate (ATP)

-

Assay buffer

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Multi-well plates

-

Plate reader

Procedure:

-

Prepare a stock solution of "Compound X" in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the stock solution to create a range of test concentrations.

-

In a multi-well plate, add the kinase, substrate, and assay buffer.

-

Add the serially diluted "Compound X" or DMSO (as a vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the kinase detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Calculate the percent inhibition for each concentration of "Compound X" relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Hypothetical Data Presentation

The following table presents hypothetical data for "Compound X" and a reference compound against two kinases to illustrate how the data could be structured.

| Compound | Target Kinase A IC₅₀ (nM) | Target Kinase B IC₅₀ (nM) |

| Compound X | 15 | 250 |

| Reference Compound | 5 | 300 |

Conclusion

This compound is a valuable building block for introducing a sterically demanding saturated carbocyclic moiety into drug candidates. While detailed pharmaceutical research applications for this specific compound are not widely published, its chemical properties make it suitable for use in the synthesis of diverse compound libraries for screening. The provided protocols for synthesis and biological evaluation are representative of how this compound could be utilized in a drug discovery program to generate and assess novel chemical entities. Researchers are encouraged to adapt these general methodologies to their specific targets and synthetic strategies.

Application Notes and Protocols for 1-(Bromomethyl)-1-ethylcyclopentane in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Bromomethyl)-1-ethylcyclopentane is a halogenated hydrocarbon featuring a cyclopentane ring substituted with both a bromomethyl and an ethyl group on the same carbon atom.[1] While not extensively documented as a pharmacologically active agent itself, its chemical structure presents significant opportunities in medicinal chemistry. This compound primarily serves as a versatile synthetic intermediate or building block for the creation of more complex molecules with potential therapeutic applications.[1] Its utility stems from the presence of the reactive bromomethyl group, which can be leveraged for various chemical transformations, and the ethylcyclopentane scaffold, a structural motif found in a number of biologically active compounds.

The cyclopentane ring is a common scaffold in medicinal chemistry, valued for its ability to provide a rigid, three-dimensional structure that can orient functional groups in a precise manner for optimal interaction with biological targets.[2] The ethyl group can contribute to favorable hydrophobic interactions and improve metabolic stability. The bromomethyl group, as a primary alkyl halide, is an excellent electrophile for alkylation reactions, allowing for the covalent attachment of the ethylcyclopentane moiety to a variety of nucleophiles.[3][4]

These application notes will explore the potential roles of this compound in medicinal chemistry, providing detailed protocols for its synthesis and its application as a synthetic building block.

Potential Applications in Medicinal Chemistry

The primary role of this compound in medicinal chemistry is as an electrophilic building block for the synthesis of novel drug candidates. The reactivity of the bromomethyl group allows for its conjugation to various molecular scaffolds to introduce the lipophilic and sterically defined 1-ethylcyclopentyl moiety.

Key Potential Applications Include:

-

Scaffold Decoration: Introduction of the 1-ethylcyclopentyl group to a lead compound can modulate its physicochemical properties, such as lipophilicity, which can in turn influence its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Fragment-Based Drug Discovery (FBDD): The 1-ethylcyclopentyl fragment can be used to probe hydrophobic pockets in protein binding sites. Hits from an FBDD screen containing this fragment can be further elaborated using the bromomethyl handle.

-

Covalent Inhibitor Development: While primary alkyl bromides are generally less reactive than other covalent warheads, under specific conditions, they can be used to form covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in a target protein, leading to irreversible inhibition. This approach is often employed for targets where high potency and prolonged duration of action are desired.

-

Linker Chemistry for PROTACs and ADCs: The bromomethyl group can serve as a reactive handle to attach the ethylcyclopentane scaffold to linkers used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs).

Synthesis and Characterization

Synthesis of this compound

A common method for the synthesis of this compound is through the free-radical bromination of 1-ethylcyclopentane.[1]

Reaction Scheme:

References

Application Notes and Protocols: Grignard Reaction with 1-(Bromomethyl)-1-ethylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the preparation and subsequent reactions of the Grignard reagent derived from 1-(bromomethyl)-1-ethylcyclopentane. Due to the sterically hindered nature of this primary alkyl halide, special considerations are necessary to achieve successful Grignard reagent formation. These notes outline strategies for magnesium activation, solvent selection, and reaction conditions, along with protocols for subsequent reactions with common electrophiles such as formaldehyde and carbon dioxide.

Introduction

Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds.[1][2][3] The synthesis of Grignard reagents from sterically hindered alkyl halides, such as this compound, can be challenging. The steric bulk around the reaction center can impede the reaction with the magnesium surface, potentially leading to lower yields and the formation of side products. However, with appropriate optimization of reaction conditions, including the use of activators and suitable solvents, the (1-ethylcyclopentyl)methylmagnesium bromide can be successfully prepared and utilized in subsequent synthetic transformations.

Key Experimental Considerations for Hindered Grignard Reagents

Several factors are critical for the successful formation of Grignard reagents from sterically hindered primary alkyl halides:

-

Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents.[3][4] All glassware must be rigorously dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.

-

Magnesium Activation: The passivating oxide layer on the surface of magnesium turnings can inhibit the reaction.[2] Activation of the magnesium is therefore crucial. Common methods include the use of iodine crystals, 1,2-dibromoethane, or diisobutylaluminum hydride (DIBAL-H).[5][6] For sterically hindered substrates, mechanical activation by stirring the magnesium turnings prior to the addition of the halide can also be beneficial.

-

Solvent Choice: While diethyl ether is a common solvent for Grignard reactions, more polar coordinating solvents like tetrahydrofuran (THF) can enhance the rate of formation for less reactive halides.[2] The increased polarity of THF helps to solvate the Grignard reagent and can facilitate the reaction of sterically hindered substrates.

-

Initiation: A small amount of a more reactive halide or pre-formed Grignard reagent can be used to initiate the reaction. A common initiator is 1,2-dibromoethane, which reacts with magnesium to form ethylene gas and magnesium bromide, exposing a fresh magnesium surface.[1][5]

-

Temperature Control: The formation of Grignard reagents is exothermic. The reaction should be initiated at room temperature and may require cooling to maintain a controlled reflux.

Experimental Protocols

Protocol 1: Preparation of (1-Ethylcyclopentyl)methylmagnesium Bromide

This protocol is adapted from general procedures for the formation of Grignard reagents from sterically hindered primary alkyl bromides.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as initiator) or 1,2-dibromoethane

-

Three-necked round-bottom flask, reflux condenser, dropping funnel, and nitrogen inlet

-

Magnetic stirrer and heating mantle

Procedure:

-

Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium. Gently heat the flask with a heat gun under a nitrogen atmosphere until the iodine sublimes and deposits on the magnesium surface, or until bubbles are observed if using 1,2-dibromoethane. Allow the flask to cool.

-

Reaction Initiation: Add a small portion (approximately 10%) of a solution of this compound (1.0 equivalent) in anhydrous THF via the dropping funnel.

-

Grignard Formation: Once the reaction initiates (indicated by a color change, gentle refluxing, or the disappearance of the iodine color), add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice bath.

-

Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating (if necessary) for an additional 1-2 hours to ensure complete reaction. The resulting gray to brownish solution is the Grignard reagent, (1-ethylcyclopentyl)methylmagnesium bromide.

Table 1: Representative Reaction Conditions for Grignard Formation with Hindered Primary Alkyl Bromides

| Alkyl Bromide | Solvent | Activator | Temperature | Reaction Time | Yield (%) |

| Neopentyl bromide | Diethyl Ether | Iodine | Reflux | 4 h | Moderate |

| Neopentyl bromide | THF | 1,2-dibromoethane | Reflux | 2 h | Good |

| This compound (predicted) | THF | Iodine/1,2-dibromoethane | Reflux | 2-3 h | Moderate to Good |

Note: Yields are highly dependent on the purity of reagents and the exclusion of moisture.

Protocol 2: Reaction with Formaldehyde to Synthesize (1-Ethylcyclopentyl)methanol

This protocol describes the synthesis of a primary alcohol using the prepared Grignard reagent.[1][7][8][9]

Materials:

-

(1-Ethylcyclopentyl)methylmagnesium bromide solution in THF (from Protocol 1)

-

Paraformaldehyde or formaldehyde gas

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Separatory funnel

Procedure:

-

Preparation of Formaldehyde: Depolymerize paraformaldehyde by heating it gently in a separate flask and pass the resulting formaldehyde gas through a tube into the cooled Grignard solution with vigorous stirring. Alternatively, a suspension of dry paraformaldehyde in THF can be added portion-wise to the Grignard reagent.

-

Reaction: Cool the Grignard solution to 0 °C in an ice bath. Slowly introduce the formaldehyde gas or add the paraformaldehyde suspension. Maintain the temperature below 10 °C.

-

Quenching: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution while cooling in an ice bath.

-

Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to extract the product. Separate the organic layer and wash it with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude (1-ethylcyclopentyl)methanol can be purified by distillation or column chromatography.